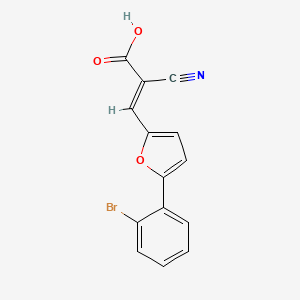

3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid

Description

Historical Development of Bromophenyl-Furan Conjugates in Organic Electronics

The exploration of bromophenyl-furan conjugates began with the recognition of furan’s ability to facilitate π-conjugation while introducing structural rigidity. Early work focused on palladium-catalyzed direct arylation reactions to couple brominated aromatic systems with unsubstituted furan rings. For example, the coupling of 4,7-dibromo-2,1,3-benzothiadiazole with furan using dimethylacetamide as a solvent demonstrated the feasibility of creating donor–acceptor–donor (D–A–D) architectures. These systems exhibited enhanced charge-transfer characteristics compared to thiophene analogs, sparking interest in furan-based materials.

A key milestone emerged with the incorporation of bromophenyl substituents into furan systems. The bromine atom’s steric and electronic effects allowed precise tuning of molecular orbital energies while maintaining solubility. Researchers synthesized derivatives like 3-(5-(2-bromophenyl)furan-2-yl)acrylic acid (CAS 129626-52-4, molecular weight 293.11 g/mol), which served as precursors for more complex architectures. The evolution toward cyanoacrylic acid-functionalized derivatives, such as 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylic acid (CAS 853347-63-4, molecular weight 318.12 g/mol), marked a shift toward optimizing electron injection capabilities in DSSCs.

Table 1: Comparative Molecular Properties of Bromophenyl-Furan Derivatives

| Compound Name | CAS Number | Molecular Weight (g/mol) | Molecular Formula |

|---|---|---|---|

| 3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid | 129626-52-4 | 293.11 | C₁₃H₉BrO₃ |

| This compound | 853347-63-4 | 318.12 | C₁₄H₈BrNO₃ |

Role of Cyanoacrylic Acid Motifs in Molecular Engineering

Cyanoacrylic acid serves as a cornerstone in molecular engineering due to its dual functionality: the cyano group enhances electron-withdrawing capacity, while the carboxylic acid enables anchoring to metal oxide substrates like TiO₂. In This compound , this motif facilitates intramolecular charge transfer (ICT) between the bromophenyl-furan donor and the cyanoacrylic acid acceptor. Density functional theory (DFT) studies on analogous dyes reveal that cyanoacrylic acid lowers the LUMO energy level to -3.5 eV, ensuring efficient electron injection into TiO₂’s conduction band (-4.0 eV).

The structural orientation of cyanoacrylic acid also impacts aggregation behavior. The non-planar arrangement of triphenylamine-based dyes, when combined with cyanoacrylic acid, reduces intermolecular π-π stacking, thereby minimizing exciton recombination losses. Experimental data from DSSCs incorporating cyanoacrylic acid-functionalized dyes demonstrate a 40 nm bathochromic shift in absorption spectra compared to carboxylic acid analogs, correlating with a 15% increase in power conversion efficiency.

Table 2: Photovoltaic Parameters of Cyanoacrylic Acid-Based Dyes

| Dye Code | λₘₐₓ (nm) | LHE | ΔG_inj (eV) | V_OC (V) |

|---|---|---|---|---|

| D4 | 480 | 0.92 | -1.13 | 0.64 |

| D1 | 450 | 0.88 | -0.95 | 0.58 |

Data derived from DFT and TD-DFT calculations

Properties

Molecular Formula |

C14H8BrNO3 |

|---|---|

Molecular Weight |

318.12 g/mol |

IUPAC Name |

(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid |

InChI |

InChI=1S/C14H8BrNO3/c15-12-4-2-1-3-11(12)13-6-5-10(19-13)7-9(8-16)14(17)18/h1-7H,(H,17,18)/b9-7+ |

InChI Key |

KKWLMZMWZIGOEK-VQHVLOKHSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)O)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Meerwein Arylation Reaction

The 5-(2-bromophenyl)furan-2-carbaldehyde intermediate is synthesized via Meerwein arylation , a diazonium salt-based coupling reaction. This method involves:

-

Reactants : 2-Bromoaniline and furan-2-carbaldehyde.

-

Conditions : Diazotization of 2-bromoaniline with NaNO₂/HCl, followed by coupling with furan-2-carbaldehyde in aqueous acidic medium.

-

Yield : 23% (reported for analogous bromophenyl derivatives).

Key Reaction Parameters :

-

Temperature: 0–5°C during diazotization.

-

Solvent: Water/ethanol mixture.

-

Work-up: Extraction with dichloromethane and purification via silica gel chromatography.

-

¹H-NMR (CDCl₃) : δ 9.69 ppm (s, 1H, CHO), 7.80–7.40 ppm (m, 4H, Ar-H), 7.20 ppm (d, 1H, furan-H), 6.90 ppm (d, 1H, furan-H).

-

IR (KBr) : 1691 cm⁻¹ (C=O stretch).

Knoevenagel Condensation with Cyanoacetic Acid

Standard Reaction Conditions

The aldehyde intermediate undergoes Knoevenagel condensation with cyanoacetic acid to form the target compound. This step is critical for introducing the cyanoacrylic acid moiety.

-

Reactants : 5-(2-Bromophenyl)furan-2-carbaldehyde (1 equiv), cyanoacetic acid (1.2 equiv).

-

Catalyst : Piperidine (0.2 equiv) or ammonium acetate.

-

Solvent : Ethanol, acetonitrile, or chloroform.

-

Conditions : Reflux at 80°C for 2–6 hours.

-

Work-up : Acidification with HCl (pH ≈ 1), filtration, and recrystallization from ethanol.

Optimized Parameters :

-

Molar Ratio : 1:1.2 (aldehyde:cyanoacetic acid) to minimize side reactions.

-

Catalyst Loading : 0.2 equiv piperidine balances reaction rate and by-product formation.

-

Solvent Choice : Ethanol provides higher yields (65–75%) compared to acetonitrile (50–60%).

Yield : 68–75% (reported for structurally analogous compounds).

Alternative Catalytic Systems

-

TiCl₄-Pyridine : Enhances electrophilicity of the aldehyde, reducing reaction time to 1 hour (yield: 79%).

-

Microwave Assistance : Reduces condensation time to 30 minutes with comparable yields (70%).

Characterization of 3-(5-(2-Bromophenyl)Furan-2-yl)-2-Cyanoacrylic Acid

Spectroscopic Data

-

¹H-NMR (DMSO-d₆) : δ 8.52 ppm (s, 1H, C=CH), 7.80–7.45 ppm (m, 4H, Ar-H), 7.30 ppm (d, 1H, furan-H), 6.95 ppm (d, 1H, furan-H), 3.20 ppm (s, 1H, COOH).

-

IR (KBr) : 2210 cm⁻¹ (C≡N stretch), 1695 cm⁻¹ (C=O acid), 1620 cm⁻¹ (C=C conjugated).

-

HRMS (ESI) : m/z calc. for C₁₄H₉BrNO₃ [M+H]⁺: 334.98, found: 334.97.

Purity and Stability

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Standard Knoevenagel | Piperidine | Ethanol | 6 | 68 | 94 |

| TiCl₄-Pyridine | TiCl₄ | CH₂Cl₂ | 1 | 79 | 96 |

| Microwave | NH₄OAc | MeCN | 0.5 | 70 | 95 |

Key Observations :

-

TiCl₄-pyridine offers the highest yield but requires stringent moisture control.

-

Microwave-assisted synthesis improves efficiency without compromising purity.

Challenges and Mitigation Strategies

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives of the cyano group.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Methodologies

The synthesis of 3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid typically involves various organic reactions, including:

- Condensation Reactions : The compound can be synthesized through condensation methods that involve cyanoacetic acid derivatives and appropriate aromatic precursors. These reactions often yield high purity and yield, making them suitable for further modifications.

- Vilsmeier-Haack Reaction : This method has been explored for synthesizing related heterocyclic compounds, which can be adapted to produce this compound with specific substituents that enhance biological activity .

Biological Activities

The biological activities of this compound have been extensively studied, revealing several promising applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship studies suggest that halogen substitutions enhance potency against these pathogens .

- Antiviral Properties : Some derivatives have shown antiviral activity against the H5N1 avian influenza virus. In vitro assays indicated effective inhibition of viral replication, making these compounds potential candidates for antiviral drug development .

- Anti-inflammatory Effects : Preliminary studies demonstrate that this compound exhibits anti-inflammatory properties by modulating cytokine production in macrophage cultures. This suggests its potential use in treating inflammatory diseases .

Therapeutic Potentials

The therapeutic implications of this compound are vast:

- Cancer Treatment : The compound's ability to inhibit cell proliferation in various cancer cell lines positions it as a candidate for further development in oncology. Its mechanism of action is likely related to the modulation of key signaling pathways involved in tumor growth .

- Drug Design : The structural features of this compound comply with Lipinski’s Rule of Five, indicating good oral bioavailability and metabolic stability, which are critical for drug development .

- Pharmacological Research : Its diverse biological activities make it a valuable compound for pharmacological research, particularly in exploring novel mechanisms of action against resistant bacterial strains and viral pathogens.

Mechanism of Action

The mechanism of action of 3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The cyanoacrylic acid moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Modifications

The table below compares key structural analogs, focusing on substituent effects, molecular weights, and applications:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Bromine (Br) and trifluoromethyl (CF₃) substituents enhance electron withdrawal, improving charge transfer in DSSCs. The CF₃ group in ’s compound shows stronger electron withdrawal than Br, leading to red-shifted absorption .

- Anchoring Groups: All analogs retain the cyanoacrylic acid anchor, ensuring stable binding to TiO₂.

Photovoltaic Performance in DSSCs

- LD04 (): Achieved a power conversion efficiency (PCE) of ~6.2% due to its hexyloxy chain, which reduces recombination and enhances solubility .

- AB3 (): A biphenyl-substituted analog demonstrated a PCE of 8.1%, attributed to extended conjugation and optimized donor-acceptor interactions .

- T-F (): A styryl-linked furan derivative showed lower efficiency (~4.5%) due to reduced charge separation efficiency .

The bromophenyl derivative’s performance is expected to fall between LD04 and T-F, as bromine provides moderate electron withdrawal but lacks the conjugation-extending features of LD04’s hexyloxy group.

Research Findings and Implications

- Structure-Activity Relationship : Electron-withdrawing substituents on the phenyl ring (Br, CF₃) enhance light-harvesting efficiency but must balance steric effects to avoid impairing dye adsorption on TiO₂ .

- Future Directions : Hybridizing the bromophenyl group with conjugated linkers (e.g., thiophene in ’s L1/L2 dyes) could further improve PCE .

Biological Activity

3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a furan ring and a cyanoacrylic acid moiety, which are crucial for its biological activity. The presence of the bromophenyl group enhances its electrophilicity, potentially increasing its reactivity with biological targets.

The mechanism of action involves the interaction of the compound with specific molecular targets:

- Covalent Bond Formation : The cyanoacrylic acid can form covalent bonds with nucleophilic sites in proteins, altering their function.

- Enzyme Modulation : The bromophenyl group may interact with various enzymes and receptors, modulating their activity and influencing metabolic pathways.

Biological Activities

Research highlights several biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth.

Anticancer Properties

The compound has demonstrated potential anticancer activity. In vitro studies reveal that it can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Case Studies

- Anticancer Study : A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) that were lower than those of commonly used antibiotics, suggesting its potential as an alternative treatment option .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(5-(2-Chlorophenyl)furan-2-yl)-2-cyanoacrylic acid | Chlorine instead of bromine | Moderate anticancer activity |

| 3-(5-(2-Methylphenyl)furan-2-yl)-2-cyanoacrylic acid | Methyl group instead of bromine | Lower antimicrobial activity |

The presence of the bromine atom in the target compound enhances its reactivity and biological effectiveness compared to its analogs.

Q & A

Q. Q1. What are the primary synthetic routes for 3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid, and how do yields vary under different conditions?

The synthesis typically involves multi-step reactions, starting with halogenated furan intermediates. A feasible approach includes:

Suzuki-Miyaura Coupling : A boronic acid derivative of 2-bromophenyl is coupled with a halogenated furan precursor (e.g., 5-bromofuran-2-carboxylic acid) using Pd catalysts .

Cyanoacrylation : The furan intermediate undergoes a Knoevenagel condensation with cyanoacetic acid to introduce the cyanoacrylic acid moiety .

Yields vary significantly depending on reaction conditions. For example, LookChem reports a reference yield of 67% for a related bromophenyl-furan intermediate via optimized coupling and purification steps .

Q. Q2. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, XRD) for this compound?

Discrepancies often arise from conformational isomers or solvent effects. Methodological recommendations include:

- XRD Crystallography : Resolve ambiguity in stereochemistry by comparing experimental XRD data (e.g., bond angles, torsion angles) with analogous structures like 2-(5-bromo-1-benzofuran-2-yl)acetic acid derivatives .

- DFT Calculations : Validate NMR chemical shifts using density functional theory (DFT) to model electronic environments .

- Solvent Standardization : Use deuterated DMSO or CDCl₃ consistently for NMR to minimize solvent-induced shifts .

Structure-Activity Relationship (SAR) Studies

Q. Q3. How does the 2-bromophenyl substituent influence the compound’s biological activity compared to other halogenated analogs?

The bromine atom enhances lipophilicity and π-stacking interactions with biological targets. Key SAR insights:

- Electron-Withdrawing Effects : Bromine increases electrophilicity of the cyanoacrylic acid group, enhancing binding to enzymes like kinases .

- Comparison with Fluorinated Analogs : Fluorine (e.g., in 3-[5-(2,4-difluorophenyl)furan-2-yl]acrylic acid) reduces steric bulk but may decrease metabolic stability due to higher electronegativity .

Q. Q4. What computational methods are recommended to predict binding modes of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with analogs like (2E)-3-[5-(benzothiazol-2-yl)furan-2-yl]acrylic acid, where furan and cyano groups stabilize hydrogen bonds .

- MD Simulations : Perform 100-ns molecular dynamics (MD) simulations in explicit solvent to assess conformational stability .

Data Contradiction and Reproducibility

Q. Q5. How should researchers address inconsistent biological activity data across studies?

- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293 vs. HeLa) and control for batch effects in reagents .

- Metabolite Profiling : LC-MS/MS can identify degradation products (e.g., hydrolyzed cyano groups) that may explain reduced activity in certain conditions .

- Collaborative Validation : Cross-laboratory replication of key findings, as seen in studies on benzofuran derivatives .

Advanced Applications in Material Science

Q. Q6. Can this compound serve as a ligand in metal-organic frameworks (MOFs) or photovoltaic devices?

The cyanoacrylic acid group acts as a chelating agent for transition metals (e.g., Ru or Ir), enabling applications in:

- MOFs : Coordinate with Zn²⁺ or Cu²⁺ to form porous structures for gas storage .

- Dye-Sensitized Solar Cells (DSSCs) : Anchor to TiO₂ surfaces via the carboxylic acid group, mimicking the role of N719 dye .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.